molecular formula C7H9N3O3 B1330595 N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide CAS No. 91847-07-3

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide

Cat. No.: B1330595
CAS No.: 91847-07-3
M. Wt: 183.16 g/mol
InChI Key: BWEQHSCBXQZUGJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide is a chemical compound that belongs to the class of hydrazides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a hydrazinyl-oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazinyl group can be reduced to form corresponding amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine

Comparison: N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide is unique due to the presence of both a hydrazinyl group and a furan ring, which confer distinct chemical reactivity and biological activity Compared to N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, it has a different substitution pattern on the hydrazide moiety, leading to variations in its chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-10-7(12)6(11)9-4-5-2-1-3-13-5/h1-3H,4,8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQHSCBXQZUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317811
Record name N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91847-07-3
Record name NSC320859
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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